Ethyl 2-[(2-bromo-6-methoxypyridin-4-yl)amino]-2-oxoacetate
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Overview
Description
Ethyl 2-[(2-bromo-6-methoxypyridin-4-yl)amino]-2-oxoacetate is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a bromo group, a methoxy group, and an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(2-bromo-6-methoxypyridin-4-yl)amino]-2-oxoacetate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-bromo-6-methoxypyridine and ethyl oxalyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(2-bromo-6-methoxypyridin-4-yl)amino]-2-oxoacetate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted pyridine derivatives, while hydrolysis will produce the corresponding carboxylic acid.
Scientific Research Applications
Ethyl 2-[(2-bromo-6-methoxypyridin-4-yl)amino]-2-oxoacetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-[(2-bromo-6-methoxypyridin-4-yl)amino]-2-oxoacetate involves its interaction with specific molecular targets. The bromo and methoxy groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
9-bromo-4-(6-methoxypyridin-2-yl)-5,6-dihydrobenzo[h]quinazolin-2-amine: This compound shares structural similarities with Ethyl 2-[(2-bromo-6-methoxypyridin-4-yl)amino]-2-oxoacetate, particularly the bromo and methoxy groups.
2-bromo-6-methylpyridine: Another similar compound that features a bromo group attached to a pyridine ring.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C10H11BrN2O4 |
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Molecular Weight |
303.11 g/mol |
IUPAC Name |
ethyl 2-[(2-bromo-6-methoxypyridin-4-yl)amino]-2-oxoacetate |
InChI |
InChI=1S/C10H11BrN2O4/c1-3-17-10(15)9(14)12-6-4-7(11)13-8(5-6)16-2/h4-5H,3H2,1-2H3,(H,12,13,14) |
InChI Key |
XVRJSFBLXVNPGS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)NC1=CC(=NC(=C1)Br)OC |
Origin of Product |
United States |
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